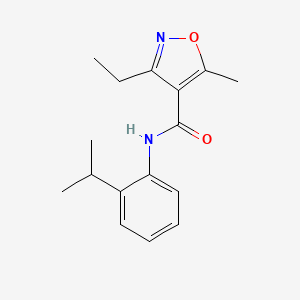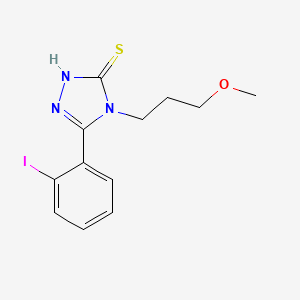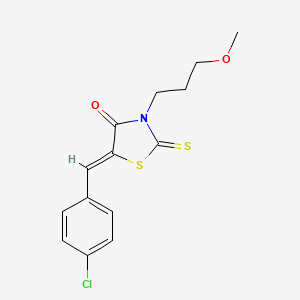![molecular formula C25H20N4OS B4755428 8-{[5-(benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]methoxy}quinoline](/img/structure/B4755428.png)
8-{[5-(benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]methoxy}quinoline
Descripción general
Descripción
8-{[5-(benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]methoxy}quinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a quinoline derivative that has a triazole ring attached to it, which makes it a unique and interesting molecule to study.
Mecanismo De Acción
The mechanism of action of 8-{[5-(benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]methoxy}quinoline is not fully understood. However, it is believed to exert its antitumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. It is also believed to exert its antimicrobial activity by disrupting the bacterial cell membrane and inhibiting bacterial growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-{[5-(benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]methoxy}quinoline are still being studied. However, it has been shown to induce DNA damage in cancer cells and inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication. It has also been shown to inhibit the growth of bacterial cells by disrupting the bacterial cell membrane.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 8-{[5-(benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]methoxy}quinoline in lab experiments is its potent antitumor and antimicrobial activity. This makes it a valuable compound for studying the mechanisms of cancer cell proliferation and bacterial growth. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 8-{[5-(benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]methoxy}quinoline. One direction is to study its potential as an anticancer drug and develop analogs that exhibit even greater potency and selectivity. Another direction is to study its potential as an antibacterial drug and develop analogs that exhibit greater efficacy against a wider range of bacterial strains. Additionally, research can be conducted to study the toxicity of this compound and develop methods to mitigate its potential harmful effects.
Aplicaciones Científicas De Investigación
8-{[5-(benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]methoxy}quinoline has potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry. It has been shown to exhibit potent antitumor activity against various cancer cell lines, making it a potential candidate for the development of anticancer drugs. Additionally, it has also been shown to possess antimicrobial activity against various bacterial strains, making it a potential candidate for the development of antibacterial drugs.
Propiedades
IUPAC Name |
8-[(5-benzylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methoxy]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4OS/c1-3-9-19(10-4-1)18-31-25-28-27-23(29(25)21-13-5-2-6-14-21)17-30-22-15-7-11-20-12-8-16-26-24(20)22/h1-16H,17-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIKJSYQYXMYOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=CC=C3)COC4=CC=CC5=C4N=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-{[5-(Benzylthio)-4-phenyl-4h-1,2,4-triazol-3-yl]methoxy}quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(dimethylamino)ethyl]-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B4755355.png)
![2-ethoxy-3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-6-phenylpyridine](/img/structure/B4755360.png)

![N-(2-benzylphenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4755369.png)
![2-{[1-(2-furylmethyl)-5-oxo-3-pyrrolidinyl]carbonyl}-N-phenylhydrazinecarboxamide](/img/structure/B4755372.png)
![N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]-2-furamide](/img/structure/B4755376.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)nicotinamide](/img/structure/B4755383.png)
methanone](/img/structure/B4755389.png)
![4-[2-(4-chlorophenoxy)ethoxy]-3-ethoxy-5-iodobenzaldehyde](/img/structure/B4755390.png)
![dimethyl 5-{[({3-[(benzylamino)carbonyl]phenyl}amino)carbonothioyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4755403.png)

![methyl 1-[4-(1-piperidinylmethyl)benzoyl]-4-piperidinecarboxylate](/img/structure/B4755411.png)

![N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-N'-phenylthiourea](/img/structure/B4755419.png)